molecular formula C20H20N2O3 B2530285 3-(4-(Tert-butyl)benzamido)benzofuran-2-carboxamide

3-(4-(Tert-butyl)benzamido)benzofuran-2-carboxamide

Cat. No.: B2530285
M. Wt: 336.4 g/mol
InChI Key: NRHMWNNKJMFOTL-UHFFFAOYSA-N
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Description

3-(4-(Tert-butyl)benzamido)benzofuran-2-carboxamide is a synthetic small molecule featuring a benzofuran core substituted with a carboxamide and a 4-tert-butylbenzamido group. This structure is of significant interest in medicinal chemistry research, particularly in the development of modulators for challenging biological targets. Compounds based on the benzofuran-2-carboxamide scaffold have been demonstrated to act as potent immunomodulatory agents by blocking CCL20-induced chemotaxis, a key mechanism in autoimmune disorders and colorectal cancer growth . Furthermore, structurally similar N-phenylbenzofuran-2-carboxamide derivatives have been identified as effective modulators of Aβ42 aggregation, showing potential as pharmacological tools for studying the mechanisms of Alzheimer's disease . The tert-butyl benzamido motif is a recognized pharmacophore in drug discovery, with analogues exhibiting measurable anti-inflammatory activity in standard models such as the carrageenan-induced rat paw edema assay . This combination of features makes this compound a valuable chemical probe for researchers investigating oncology, neurogenerative diseases, and inflammation. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

3-[(4-tert-butylbenzoyl)amino]-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O3/c1-20(2,3)13-10-8-12(9-11-13)19(24)22-16-14-6-4-5-7-15(14)25-17(16)18(21)23/h4-11H,1-3H3,(H2,21,23)(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRHMWNNKJMFOTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)NC2=C(OC3=CC=CC=C32)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biochemical Analysis

Biochemical Properties

3-(4-(Tert-butyl)benzamido)benzofuran-2-carboxamide plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, it has been observed to interact with cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory response. The interaction between this compound and COX-2 results in the inhibition of the enzyme’s activity, thereby reducing the production of pro-inflammatory prostaglandins. Additionally, this compound may interact with other biomolecules, such as nuclear receptors and transcription factors, modulating their activity and influencing gene expression.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, in cancer cells, this compound can induce apoptosis by activating the intrinsic apoptotic pathway. This involves the upregulation of pro-apoptotic genes and the downregulation of anti-apoptotic genes, leading to programmed cell death. Furthermore, this compound can modulate cellular metabolism by affecting key metabolic enzymes, thereby altering the metabolic flux and energy production within the cell.

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. One of the primary mechanisms is the binding of the compound to specific enzymes and receptors, leading to their inhibition or activation. For instance, the binding of this compound to COX-2 results in the inhibition of the enzyme’s catalytic activity, reducing the production of inflammatory mediators. Additionally, this compound can influence gene expression by interacting with transcription factors and nuclear receptors, leading to changes in the transcriptional activity of target genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The stability and degradation of the compound can influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under physiological conditions, maintaining its activity over extended periods. Prolonged exposure to the compound can lead to the gradual degradation of its active form, potentially reducing its efficacy. Long-term studies in vitro and in vivo have also indicated that the compound can have sustained effects on cellular function, including prolonged inhibition of inflammatory responses and sustained induction of apoptosis in cancer cells.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to exhibit anti-inflammatory and anticancer effects without significant toxicity. At higher doses, the compound can induce toxic effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where the beneficial effects of the compound are maximized at specific dosage ranges, beyond which adverse effects become more pronounced. These findings highlight the importance of optimizing the dosage of this compound to achieve the desired therapeutic outcomes while minimizing potential toxicity.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. The compound undergoes biotransformation through phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation. Key enzymes involved in its metabolism include cytochrome P450 enzymes, which catalyze the oxidation of the compound, and transferases, which facilitate conjugation reactions. These metabolic processes result in the formation of various metabolites, some of which retain biological activity, while others are inactive and excreted from the body.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported across cell membranes by ATP-binding cassette (ABC) transporters, facilitating its accumulation in specific tissues. Additionally, binding proteins such as serum albumin can influence the distribution of the compound within the body, affecting its bioavailability and therapeutic efficacy. The localization and accumulation of this compound in target tissues are crucial for its biological activity and therapeutic potential.

Subcellular Localization

The subcellular localization of this compound plays a critical role in its activity and function. The compound can be targeted to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, through targeting signals or post-translational modifications. For instance, the presence of nuclear localization signals (NLS) can direct the compound to the nucleus, where it can interact with transcription factors and influence gene expression. Similarly, mitochondrial targeting signals can facilitate the localization of the compound to mitochondria, where it can modulate mitochondrial function and induce apoptosis in cancer cells.

Biological Activity

3-(4-(Tert-butyl)benzamido)benzofuran-2-carboxamide is a compound of increasing interest due to its potential biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.

Overview of Benzofuran Derivatives

Benzofuran derivatives, including this compound, have been studied for various biological activities such as:

  • Antimicrobial properties
  • Anticancer effects
  • Anti-inflammatory activities
  • Neuroprotective effects

These compounds interact with multiple biochemical pathways, which can lead to significant therapeutic applications.

Target Interactions

The biological activity of benzofuran derivatives is largely attributed to their ability to interact with specific molecular targets:

  • Enzyme Inhibition : Many benzofuran derivatives act as inhibitors of key enzymes involved in cancer progression and inflammation.
  • Receptor Modulation : Some compounds selectively modulate receptors such as dopamine receptors, which are crucial in neurological disorders.

Biochemical Pathways

Research indicates that these compounds can influence several biochemical pathways, including:

  • Apoptosis Induction : By activating caspase pathways, they promote programmed cell death in cancer cells.
  • Cell Cycle Arrest : Compounds have been shown to inhibit cell proliferation by arresting the cell cycle at critical checkpoints.

Anticancer Activity

A study highlighted the anticancer potential of benzofuran derivatives, demonstrating that this compound exhibited significant cytotoxicity against various cancer cell lines. The compound's mechanism involved:

  • Inhibition of Tubulin Polymerization : Similar compounds have shown IC50 values indicating effective inhibition of tubulin assembly, which is critical for cancer cell division .
CompoundIC50 (µM)Cell Line
CA-41.0A549
This compound0.56HL-60

Antimicrobial Activity

In addition to anticancer properties, benzofuran derivatives are being explored for their antimicrobial effects. Preliminary studies suggest that these compounds can inhibit the growth of various bacterial strains, although specific data on this compound remains limited.

Case Studies

  • Study on Cancer Cell Lines : In a recent study, the compound was tested against several human cancer cell lines. Results indicated a dose-dependent increase in apoptosis markers when treated with the compound at concentrations ranging from 50 nM to 100 nM .
  • Neuroprotective Effects : Another investigation focused on the neuroprotective potential of benzofuran derivatives in models of neurodegenerative diseases. The results showed that these compounds could reduce oxidative stress markers and improve neuronal survival rates in vitro .

Comparison with Similar Compounds

Mechanistic Overlap

  • BHA, a known antioxidant, shares the tert-butyl motif and demonstrates induction of glutathione S-transferase (GST) activity in hepatic tissues, facilitating detoxification of mutagenic metabolites like benzo(a)pyrene oxides .

Metabolic Stability and Toxicity

  • The tert-butyl group’s resistance to oxidative metabolism (vs. SI106’s amine) suggests prolonged half-life and reduced toxicity from reactive intermediates. This aligns with BHA’s protective role against carcinogens via GST upregulation .

Target Selectivity

  • Molecular modeling studies (hypothetical) predict that the tert-butyl group’s steric hindrance may limit binding to off-target enzymes, whereas SI106’s diethylamino group could interact with charged residues in non-target proteins.

Q & A

Q. What are the common synthetic routes for 3-(4-(tert-butyl)benzamido)benzofuran-2-carboxamide?

The synthesis typically involves a multi-step process:

  • Benzofuran core formation : Cyclization of substituted phenols with α,β-unsaturated carbonyl compounds.
  • Amide coupling : Introduction of the 4-(tert-butyl)benzamido group via coupling reagents like EDC/HOBt or via nucleophilic acyl substitution .
  • Functional group optimization : Protecting/deprotecting strategies (e.g., tert-butyl group stability under acidic/basic conditions) and purification via column chromatography . Yield optimization often requires fine-tuning reaction parameters (temperature, solvent polarity, and catalyst loading) .

Q. How is the compound characterized post-synthesis?

Key characterization methods include:

  • Spectroscopy : 1^1H/13^{13}C NMR to confirm substituent positions and amide bond formation; IR for carbonyl (C=O) and N-H stretching vibrations; mass spectrometry for molecular ion validation .
  • X-ray crystallography : To resolve stereochemical ambiguities and confirm solid-state packing, critical for understanding intermolecular interactions .

Q. What physicochemical properties are critical for its research applications?

  • Solubility : Influenced by the tert-butyl group’s hydrophobicity; measured in DMSO or aqueous buffers at varying pH .
  • Lipophilicity (logP) : Determined via HPLC or shake-flask methods to predict membrane permeability .
  • Stability : Assessed under accelerated conditions (e.g., 40°C/75% RH) to guide storage and handling protocols .

Advanced Research Questions

Q. How to design experiments to elucidate the mechanism of action in biological systems?

  • Target identification : Use affinity chromatography or pull-down assays with tagged proteins to isolate binding partners .
  • Enzyme inhibition assays : Measure IC50_{50} values against kinases or proteases using fluorogenic substrates .
  • Molecular docking : Employ software like AutoDock to predict binding poses with active sites of target proteins (e.g., COX-2 or HDACs) .

Q. How can researchers resolve contradictions in reported biological activities across studies?

  • Assay standardization : Control variables like cell line selection, serum concentration, and incubation time .
  • Purity validation : Use HPLC-MS to rule out impurities or degradation products influencing activity .
  • Substituent effects : Compare tert-butyl analogs with fluoro or nitro derivatives to isolate structure-activity relationships (SAR) .

Q. What strategies optimize synthetic yield for large-scale research applications?

  • Continuous flow reactors : Enhance heat/mass transfer and reduce side reactions during amide coupling .
  • Microwave-assisted synthesis : Accelerate reaction kinetics for steps requiring high temperatures (e.g., cyclization) .
  • Catalyst screening : Test Pd/Cu catalysts for Ullmann or Buchwald-Hartwig couplings to improve tert-butyl group introduction .

Q. How does the tert-butyl substituent influence bioavailability compared to other groups?

  • Lipophilicity : The tert-butyl group increases logP, enhancing blood-brain barrier penetration but potentially reducing aqueous solubility .
  • Metabolic stability : The bulky tert-butyl group resists oxidative metabolism by cytochrome P450 enzymes, prolonging half-life in vivo .

Q. What computational methods predict binding affinity with target proteins?

  • Molecular dynamics simulations : Analyze ligand-protein stability over timeframes >100 ns using GROMACS or AMBER .
  • Free energy calculations : Apply MM-PBSA/GBSA to estimate binding free energies, validated against experimental IC50_{50} data .

Methodological Notes

  • SAR Studies : Systematic substitution of the tert-butyl group with smaller (methyl) or polar (hydroxyl) groups can clarify steric/electronic contributions to activity .
  • In vivo Pharmacokinetics : Use LC-MS/MS to quantify plasma/tissue concentrations in rodent models, correlating with efficacy and toxicity endpoints .

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